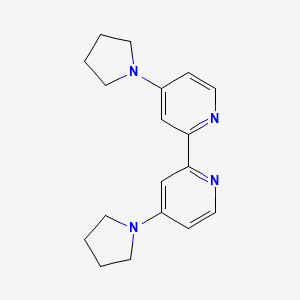

4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine

Description

Contextualization of Bipyridine Ligands in Contemporary Chemical Research

Bipyridine ligands, particularly the 2,2'-isomer, are foundational components in the field of coordination chemistry. nih.gov As bidentate chelating agents, they readily form stable complexes with a vast array of transition metal ions. alfachemic.comwikipedia.org This stability and their versatile electronic properties have made them central to the development of functional molecular systems. mdpi.com Research involving bipyridine complexes is extensive, spanning areas from catalysis and solar energy conversion to the design of advanced materials for electronic and photonic applications. alfachemic.commdpi.com The ability to systematically modify the bipyridine framework allows for the fine-tuning of the photophysical and electrochemical properties of the resulting metal complexes, making them highly adaptable tools in modern chemical research. nih.gov

Significance of 4,4'-Substituted Bipyridines in Advanced Chemical Systems

Among the various modifications to the bipyridine scaffold, substitution at the 4 and 4' positions is of particular strategic importance. This substitution pattern allows for significant alteration of the ligand's electronic properties without introducing steric hindrance near the metal coordination site. epfl.ch The introduction of either electron-donating or electron-withdrawing groups at these positions directly influences the electron density on the coordinating nitrogen atoms. This, in turn, modulates the properties of the metal complexes, such as their redox potentials, absorption spectra, and luminescent behavior. nih.govtarc.edu.my For instance, electron-donating groups can increase the energy of the highest occupied molecular orbital (HOMO) of the complex, affecting the metal-to-ligand charge transfer (MLCT) transitions, which are often crucial for applications in photocatalysis and light-emitting devices. nih.gov

The following table illustrates how different substituents at the 4,4'-positions can alter the electrochemical and photophysical properties of Ruthenium(II) bipyridine complexes.

| Ligand (L) in [Ru(bpy)₂L]²⁺ | Substituent Type | Oxidation Potential (E½, V vs SCE) | Emission Maximum (λₑₘ, nm) |

| 4,4'-Dicarboxy-2,2'-bipyridine | Electron-Withdrawing | ~1.33 | ~645 |

| 2,2'-Bipyridine (B1663995) (unsubstituted) | Neutral | ~1.26 | ~620 |

| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | Electron-Donating | ~1.19 | ~613 |

Note: Data is compiled from various sources for illustrative purposes and specific values can vary with experimental conditions. nih.gov

Rationale for Investigating the Chemical Compound 4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine

The investigation into this compound is driven by the desire to create a highly electron-rich ligand system. The pyrrolidinyl group, a saturated five-membered nitrogen heterocycle, functions as a potent electron-donating substituent due to the aliphatic amine nitrogen. nih.gov By attaching these groups at the 4 and 4' positions, the electron density of the bipyridine π-system is significantly enhanced. This pronounced electronic enrichment is hypothesized to impart unique and desirable characteristics to its metal complexes. Specifically, the strong electron donation is expected to lower the oxidation potential of the metal center and raise the energy of the MLCT state, potentially leading to blue-shifted emissions and other modified photophysical properties compared to complexes with weaker donor groups. oup.comresearchgate.net These tailored properties are of high interest for applications in areas such as organic light-emitting diodes (OLEDs) and the development of new photosensitizers. acs.org

Scope and Organizational Framework of Academic Research on the Chemical Compound

Academic research on a specialized ligand like this compound typically follows a structured and progressive framework. The initial phase of research focuses on the synthesis and purification of the ligand itself, often requiring multi-step procedures. researchgate.netresearchgate.net

Following the successful synthesis of the ligand, the scope expands to coordination chemistry, where researchers prepare complexes with various transition metals, such as ruthenium, iridium, or copper. wikipedia.orgub.edu A significant portion of the research is then dedicated to the comprehensive characterization of these new metal complexes. This involves a suite of analytical and spectroscopic techniques:

Structural Characterization: Techniques like X-ray crystallography are employed to determine the precise three-dimensional structure of the metal complexes.

Electrochemical Analysis: Cyclic voltammetry is used to probe the redox properties of the complexes, determining oxidation and reduction potentials.

Photophysical Investigation: UV-visible absorption and photoluminescence spectroscopy are used to study how the complexes interact with light, measuring their absorption and emission characteristics, quantum yields, and excited-state lifetimes. nih.gov

The final stage of research often involves exploring the potential of these well-characterized complexes in specific applications. Based on their measured properties, they may be tested as emitters in light-emitting devices, as sensitizers in dye-sensitized solar cells, or as catalysts in chemical reactions. This systematic approach, from synthesis to application, ensures a thorough understanding of the compound's fundamental properties and its potential for technological impact.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N4 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

4-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C18H22N4/c1-2-10-21(9-1)15-5-7-19-17(13-15)18-14-16(6-8-20-18)22-11-3-4-12-22/h5-8,13-14H,1-4,9-12H2 |

InChI Key |

PMGICETZCRYDBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C3=NC=CC(=C3)N4CCCC4 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4,4 Di Pyrrolidin 1 Yl 2,2 Bipyridine

Precursor Synthesis and Functionalization Routes for the 2,2'-Bipyridine (B1663995) Core

The journey towards 4,4'-di(pyrrolidin-1-yl)-2,2'-bipyridine begins with the synthesis and subsequent functionalization of a key intermediate, 4,4'-dimethyl-2,2'-bipyridine (B75555).

Synthetic Pathways to 4,4'-Dimethyl-2,2'-bipyridine and Related Intermediates

A common and efficient method for the synthesis of 4,4'-dimethyl-2,2'-bipyridine involves the palladium-catalyzed coupling of 4-methylpyridine (B42270). In a typical procedure, 4-methylpyridine is oxidized, often using hydrogen peroxide in acetic acid. Following the oxidation, a palladium on carbon (Pd/C) catalyst is introduced, and the reaction is heated under reflux. After deoxygenation with a reagent like phosphorus trichloride, the product is isolated and purified, with yields reported to be as high as 97.4%. chemicalbook.com

Alternative approaches for constructing the bipyridine core include various cross-coupling reactions. Nickel-catalyzed reductive coupling of 2-halopyridines has also been demonstrated as a viable route to symmetrically substituted bipyridines.

Strategies for Halogenation and Other Substitutions at the 4,4'-Positions

With 4,4'-dimethyl-2,2'-bipyridine in hand, the next critical step is the functionalization of the methyl groups, typically through halogenation, to create reactive sites for the subsequent introduction of the pyrrolidinyl groups.

One effective method for halogenation involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). This process often requires the initial deprotonation of the methyl groups using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting carbanion is then quenched with the halogenating agent.

A more refined and high-yield approach utilizes a trimethylsilyl (B98337) (TMS) intermediate. acs.org In this method, 4,4'-dimethyl-2,2'-bipyridine is deprotonated with LDA and then trapped with trimethylsilyl chloride (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine. This stable intermediate can then react with an electrophilic halogen source, such as hexachloroethane (B51795) or hexabromoethane, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), to yield the corresponding 4,4'-bis(halomethyl)-2,2'-bipyridine. acs.org This TMS-based method offers excellent yields and avoids the harsh conditions and potential side reactions associated with radical halogenation pathways. orgsyn.org

Direct Synthesis of this compound

The direct synthesis of the target compound is achieved through the nucleophilic substitution of a dihalogenated 2,2'-bipyridine precursor with pyrrolidine (B122466), most commonly via a palladium-catalyzed amination reaction.

Amination Reactions for the Introduction of Pyrrolidinyl Moieties

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is the key step in synthesizing this compound from a precursor such as 4,4'-dichloro-2,2'-bipyridine (B155489) or 4,4'-dibromo-2,2'-bipyridine. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable base and a phosphine (B1218219) ligand.

For the synthesis of this compound, the reaction would involve treating 4,4'-dihalo-2,2'-bipyridine with an excess of pyrrolidine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Optimization of Reaction Conditions and Yield Enhancements

The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific reaction conditions. Key parameters that are often optimized include:

Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

Phosphine Ligand: The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the catalytic cycle. chemrxiv.orgamazonaws.com

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. nih.gov

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. amazonaws.com

Temperature: The reaction is usually carried out at elevated temperatures, often between 80-120 °C.

Systematic screening of these parameters is necessary to identify the optimal conditions for the specific coupling of pyrrolidine with 4,4'-dihalo-2,2'-bipyridine to maximize the yield of this compound. While specific literature detailing the optimization for this exact compound is scarce, general principles of Buchwald-Hartwig amination suggest that a combination of a modern palladium precatalyst, a bulky biarylphosphine ligand, and a strong base in an inert solvent would be the most promising approach.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, G3-XPhos |

| Ligand | XPhos, SPhos, RuPhos, BINAP, DPPF |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 120 °C |

Advanced Derivatization and Structural Modifications of this compound Analogues

While information on the direct derivatization of this compound is limited, the synthetic strategies employed for other substituted bipyridines can be extrapolated to this system. Further functionalization could be targeted at either the bipyridine core or the pyrrolidine rings.

Potential derivatization strategies could include:

Electrophilic Aromatic Substitution on the Bipyridine Core: Although the electron-donating pyrrolidinyl groups activate the bipyridine rings, the directing effects and reactivity would need to be carefully considered.

Functionalization of the Pyrrolidine Rings: If pyrrolidine derivatives with existing functional groups were used in the initial amination step, this would provide a direct route to more complex analogues.

Oxidation of the Bipyridine Nitrogen Atoms: Treatment with oxidizing agents could lead to the formation of N-oxides, which can then undergo further reactions.

The development of such derivatization strategies would significantly expand the library of this compound analogues, allowing for the fine-tuning of their electronic and steric properties for various applications in catalysis and materials science.

Design and Synthesis of π-Extended Systems

The extension of π-conjugation in bipyridine ligands is a critical strategy for modulating their photophysical and electrochemical properties. By increasing the size of the conjugated system, researchers can shift absorption and emission wavelengths, enhance molar absorptivity, and alter redox potentials. The synthesis of such systems often involves modern cross-coupling reactions, starting from a halogenated this compound precursor.

Detailed research has demonstrated the efficacy of palladium-catalyzed cross-coupling reactions for building complex, conjugated architectures. Methodologies such as Suzuki, Stille, and Sonogashira couplings are instrumental. For instance, a di-halogenated (e.g., dibromo- or diiodo-) derivative of this compound can be coupled with various arylboronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira) to append aromatic or acetylenic moieties. These reactions provide a modular approach to designing ligands with tailored electronic characteristics.

Another design strategy involves the use of longer bridging units to link pyridine-based fragments, effectively expanding the ligand framework. While not a direct functionalization of the 2,2'-bipyridine core, this concept highlights the construction of larger π-systems. Examples of such spacers include 4,4′-azobipyridine and 1,2-bis(4-pyridyl)ethylene, which create extended, linear coordination polymers. rsc.org A more sophisticated approach involves incorporating the bipyridine motif into larger heteroaromatic systems, such as using a 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) unit, which significantly increases the N-to-N distance from approximately 7 Å in 4,4'-bipyridine (B149096) to over 18 Å in its expanded ruthenium complex. researchgate.net

The table below summarizes common strategies for π-extension applicable to the this compound scaffold.

| Strategy | Reaction Type | Typical Reagents | Resulting Structure | Anticipated Property Change |

| Arylation | Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Bipyridine core extended with aryl groups | Red-shift in absorption/emission spectra |

| Arylation | Stille Coupling | Arylstannanes, Pd catalyst | Bipyridine core extended with aryl groups | Tunable redox potentials |

| Ethynylation | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Bipyridine core with appended acetylenic π-systems | Enhanced conjugation, potential for linear rigid structures |

| Vinylation | Heck Coupling | Alkenes, Pd catalyst, Base | Bipyridine core with vinyl linkages to other groups | Introduction of olefinic conjugation |

Regioselective Functionalization for Asymmetric Derivatives

The synthesis of asymmetrically substituted 2,2'-bipyridines is essential for creating ligands that can induce chirality in metal complexes or serve as components in directional molecular assemblies. Achieving regioselectivity on the symmetrically substituted this compound core requires a method to differentiate between the two pyridine (B92270) rings or between specific positions on a single ring.

A powerful and established strategy involves the temporary modification of one of the pyridine nitrogen atoms. researchgate.net Mono-N-oxidation is a common approach; the resulting N-oxide directs electrophilic substitution to specific positions and activates the ring for nucleophilic attack. For example, treatment of a 2,2'-bipyridine with one equivalent of an oxidizing agent like m-CPBA can yield the mono-N-oxide. This intermediate can then undergo functionalization on the non-oxidized ring. Subsequent deoxygenation restores the pyridine nitrogen, yielding an asymmetrically functionalized bipyridine.

Alternatively, mono-N-methylation can be used to control nucleophilic addition. researchgate.net Reacting the bipyridine with an alkylating agent like methyl iodide produces a pyridinium (B92312) salt on one ring. This modification facilitates nucleophilic attack, for instance, at the 6-position, allowing for the introduction of various functional groups. researchgate.net Following the functionalization step, the methyl group can be removed. These methods provide a reliable pathway to unsymmetrical ligands where one side of the molecule can be tailored for specific binding or electronic properties while the other remains distinct.

The table below outlines key methodologies for achieving regioselective functionalization.

| Method | Key Intermediate | Reagents | Target Position | Example Functionalization |

| Mono-N-Oxidation | 2,2'-Bipyridine-N-oxide | 1. m-CPBA; 2. Cyanating agent (e.g., TMSCN); 3. Deoxygenation | 6-position | Introduction of a cyano group, convertible to carboxylic acid researchgate.net |

| Mono-N-Methylation | 2,2'-Bipyridinium salt | 1. MeI or MeOTf; 2. Nucleophile (e.g., LiCH₂CN) | 6-position | Introduction of an acetonitrile (B52724) group, convertible to acetic acid researchgate.net |

| Directed Lithiation | N/A | Strong base (e.g., LDA) | Position ortho to existing directing group | C-H activation for further coupling reactions |

These strategies enable the precise chemical tailoring of the this compound scaffold, paving the way for the development of sophisticated ligands and materials with highly controlled molecular architectures.

Electronic Structure and Photophysical Properties of 4,4 Di Pyrrolidin 1 Yl 2,2 Bipyridine

Advanced Spectroscopic Investigations for Electronic Structure Elucidation

Spectroscopic techniques are essential for probing the electronic transitions and excited-state dynamics of molecules like 4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine.

UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by a molecule, which correspond to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one. In bipyridine systems, the primary electronic transitions are typically π→π* transitions within the aromatic rings.

The parent 2,2'-bipyridine (B1663995) ligand exhibits characteristic absorption bands in the ultraviolet region. The introduction of substituents at the 4 and 4' positions significantly alters the absorption spectrum. The pyrrolidinyl group is a potent electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the bipyridine π-system. This donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

Consequently, this compound is expected to absorb light at longer wavelengths compared to unsubstituted 2,2'-bipyridine. This shift to a longer wavelength (a bathochromic or red-shift) is a hallmark of extended conjugation and the presence of strong electron-donating groups. This effect is well-documented in related systems; for instance, introducing methoxy (B1213986) groups (another EDG) to a bipyridine system also results in red-shifted emissions. researchgate.net

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed light and reached an excited state. For many organic molecules, this emission is in the form of fluorescence. The properties of this emission—such as its wavelength (color), intensity (quantum yield), and duration (lifetime)—provide deep insight into the nature and fate of the excited state.

Given the expected low HOMO-LUMO gap, this compound is predicted to be a fluorescent molecule. The emission wavelength would be Stokes-shifted to a longer wavelength than its absorption maximum. The efficiency of this fluorescence (quantum yield) and the average time the molecule spends in the excited state before emitting a photon (fluorescence lifetime) are highly sensitive to the molecular structure and its environment. In many donor-acceptor systems, these properties are strongly influenced by the polarity of the solvent, often due to the formation of charge-transfer states.

Molecules that contain both a strong electron-donating group and an electron-accepting group can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. In the case of this compound, the pyrrolidinyl groups act as electron donors, while the electron-deficient bipyridine core serves as the acceptor.

Upon absorption of a photon, an electron is promoted to an excited state. In polar solvents, this excited state can relax into a lower-energy ICT state, characterized by a significant spatial separation of charge, with positive charge localizing on the donor (pyrrolidinyl) moiety and negative charge on the acceptor (bipyridine) moiety. This process is often accompanied by a large change in the molecule's dipole moment.

The formation of an ICT state has several key spectroscopic consequences:

Solvatochromism : A pronounced shift in the fluorescence emission to longer wavelengths (red-shift) as the polarity of the solvent increases. This is because more polar solvents can better stabilize the highly polar ICT state, lowering its energy.

Reduced Fluorescence Quantum Yield : In polar solvents, the ICT state can provide non-radiative decay pathways back to the ground state, leading to a decrease in fluorescence intensity.

The presence of the potent pyrrolidinyl donor groups makes this compound a strong candidate for exhibiting significant ICT character in its excited state.

Redox Potentials and Electrochemical Behavior

The redox properties of a molecule describe its ability to gain or lose electrons. These properties are critical for applications in areas like redox flow batteries, catalysis, and electrochromic devices. nih.gov

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of molecules. It measures the current that develops in an electrochemical cell as the voltage is swept back and forth. A CV experiment can determine the potentials at which a molecule is oxidized (loses electrons) and reduced (gains electrons).

For substituted bipyridines, the first reduction is typically a one-electron process localized on the bipyridine ligand system, while the first oxidation involves the substituent or the π-system. The electrochemical behavior of bipyridine derivatives is known to depend heavily on the parent scaffold and the nature of the N-substitution.

The electronic nature of substituents has a predictable and profound effect on the redox potentials of the bipyridine core. This relationship can be understood through the influence of the substituent on the energies of the HOMO and LUMO.

Oxidation Potential : Oxidation involves removing an electron from the HOMO. Electron-donating groups, such as pyrrolidinyl, increase the electron density of the molecule and raise the energy of the HOMO. This makes it easier to remove an electron, resulting in a lower (less positive) oxidation potential compared to the unsubstituted parent compound.

Reduction Potential : Reduction involves adding an electron to the LUMO. EDGs increase the electron density on the bipyridine rings, making them less electrophilic. This raises the energy of the LUMO, making it more difficult to add an electron. Consequently, the reduction potential becomes more negative (harder to reduce).

Studies on various 4,4'-disubstituted-2,2'-bipyridines have consistently shown this trend. For example, cobalt complexes with bipyridine ligands bearing electron-donating groups like methoxy (-OMe) show different redox behavior than those with electron-withdrawing groups. nih.gov The strong electron-donating character of the pyrrolidinyl group would place it at the extreme end of this trend, leading to a significantly lower oxidation potential and a more negative reduction potential compared to derivatives with methyl or methoxy substituents.

Theoretical and Computational Photophysical Analysis

Computational methods are indispensable for elucidating the electronic transitions and potential energy surfaces of molecules in their excited states. For complex organic molecules like this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely employed approaches due to their balance of computational cost and accuracy. These methods allow for a detailed examination of the molecular orbitals that govern the molecule's photophysical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (primarily the ground state) of many-body systems. For the study of photophysical properties, which involves electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating the energies and characteristics of excited states.

The pyrrolidinyl groups at the 4,4'-positions of the bipyridine core are strong σ-donors and π-donors. These substitutions significantly influence the electronic properties compared to unsubstituted 2,2'-bipyridine. DFT calculations are first used to obtain the optimized ground-state geometry of the molecule. Following this, TD-DFT calculations are performed to predict the vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum, and the oscillator strengths, which relate to the intensity of these absorptions.

Studies on analogous 4,4'-disubstituted bipyridines with electron-donating groups (such as amino or hydroxyl groups) show that these substituents raise the energy of the highest occupied molecular orbital (HOMO) and can lead to low-energy electronic transitions. The excited states in such molecules are often characterized by significant charge transfer character. For this compound, the lowest energy singlet excited state (S₁) is expected to arise from a π-π* transition with a substantial intramolecular charge transfer (ICT) component, where electron density moves from the electron-rich pyrrolidinyl groups to the electron-accepting bipyridine core.

While specific TD-DFT calculation results for this compound are not broadly published, the expected outcomes can be inferred from trends in similar molecules. The calculations would typically predict the energies of several low-lying singlet and triplet excited states.

Table 1: Representative Theoretical Data for Electronically Similar 4,4'-Disubstituted Bipyridines This table presents illustrative data for a generic 4,4'-bis(dialkylamino)-2,2'-bipyridine system, calculated using TD-DFT, to demonstrate the type of information obtained from such analyses. The values are representative and not specific experimental or calculated data for the title compound.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution | Character of Transition |

|---|---|---|---|---|

| S₁ | ~3.10 | ~0.85 | HOMO → LUMO | π-π* with ICT |

| S₂ | ~3.55 | ~0.05 | HOMO-1 → LUMO | π-π |

| T₁ | ~2.40 | 0 (Forbidden) | HOMO → LUMO | π-π with ICT |

A detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the lowest excitation energy.

For this compound, the electron-donating pyrrolidinyl substituents significantly impact the frontier orbitals.

HOMO: The HOMO is expected to be delocalized across the entire molecule but with significant contributions from the p-orbitals of the nitrogen atoms and the π-system of the pyrrolidinyl groups. The strong donating effect of these groups raises the energy of the HOMO, making the molecule easier to oxidize compared to unsubstituted bipyridine.

LUMO: The LUMO is primarily localized on the π*-system of the electron-deficient 2,2'-bipyridine core. The substituents have a less pronounced effect on the LUMO energy level compared to the HOMO.

The spatial separation of the primary locations of the HOMO (on the donor groups) and the LUMO (on the acceptor core) is a clear indicator of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a net movement of electron density from the pyrrolidinyl moieties to the bipyridine framework. This ICT character is fundamental to the molecule's photophysical properties, including its absorption and emission spectra, and its solvatochromism (the change in color with solvent polarity). A smaller HOMO-LUMO gap, induced by the electron-donating groups, results in a shift of the absorption spectrum to longer wavelengths (a red-shift) compared to unsubstituted bipyridine.

Table 2: Representative Frontier Molecular Orbital Data for Electronically Similar 4,4'-Disubstituted Bipyridines This table presents illustrative data for a generic 4,4'-bis(dialkylamino)-2,2'-bipyridine system to demonstrate the type of information obtained from DFT calculations. The values are representative and not specific experimental or calculated data for the title compound.

| Molecular Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | ~ -1.0 | Bipyridine Rings (π) |

| LUMO | ~ -1.8 | Bipyridine Rings (π) |

| HOMO | ~ -5.2 | Pyrrolidinyl Groups and Bipyridine Core (π) |

| HOMO-1 | ~ -5.9 | Bipyridine Core (π) |

| HOMO-LUMO Gap | ~ 3.4 | N/A |

This molecular orbital structure confirms the "push-pull" nature of the molecule, where the pyrrolidinyl groups "push" electron density into the bipyridine core, which "pulls" it upon excitation. This inherent charge transfer characteristic is a key feature that makes this compound a valuable ligand in the field of coordination chemistry and materials science.

Coordination Chemistry and Ligand Properties of 4,4 Di Pyrrolidin 1 Yl 2,2 Bipyridine

Ligand Design Principles and Coordination Motifs of Substituted Bipyridines

The functionalization of the 2,2'-bipyridine (B1663995) (bpy) scaffold is a cornerstone of modern ligand design, allowing for the fine-tuning of the photophysical and electrochemical properties of the resulting metal complexes. acs.org Substituents can be introduced at various positions on the pyridine (B92270) rings to modulate the ligand's steric and electronic characteristics.

Electronic Effects: Substituents at the 4,4'-positions, like the pyrrolidinyl groups, primarily exert an electronic influence. Electron-donating groups (EDGs), such as amines, increase the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. This enhances the ligand's basicity and its ability to donate electron density to a metal center, a property crucial for stabilizing higher oxidation states of the metal. rsc.org Conversely, electron-withdrawing groups decrease the electron density, making the ligand a better π-acceptor.

Steric Effects: While substituents at the 4,4'-positions have minimal steric impact on the immediate coordination sphere, they can influence intermolecular packing in the solid state. rsc.org Significant steric hindrance is typically introduced by placing bulky groups at the 6,6'-positions, adjacent to the nitrogen donors, which can affect coordination geometry and reaction kinetics at the metal center.

Coordination Motifs: As a bidentate chelating ligand, 4,4'-di(pyrrolidin-1-yl)-2,2'-bipyridine typically coordinates to a single metal ion through its two nitrogen atoms. wikipedia.org A prevalent coordination motif involves the formation of homoleptic, tris-chelated octahedral complexes with the general formula [M(L)₃]ⁿ⁺, where M is a transition metal ion like Ru(II) or Zn(II). wikipedia.org This arrangement is common for many bipyridine-type ligands and results in chiral complexes that exist as a racemic mixture of enantiomers. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Complexation with Transition Metals (e.g., Ru(II), Pt(II), Zn(II))

Ruthenium(II) Complexes: Ruthenium(II) polypyridyl complexes are extensively studied for their rich photophysical and electrochemical properties. mdpi.com The synthesis of a complex such as [Ru(bpy)₂(this compound)]²⁺ can be achieved by reacting the precursor cis-[Ru(bpy)₂Cl₂] with one equivalent of the pyrrolidinyl-substituted ligand in a high-boiling solvent like ethanol (B145695) or ethylene (B1197577) glycol. mdpi.com

Platinum(II) Complexes: Platinum(II) complexes are of significant interest, particularly in materials science and as therapeutic agents. nih.govmdpi.com A typical synthesis involves reacting K₂[PtCl₄] with the ligand to form a square planar complex, such as [Pt(this compound)Cl₂]. nih.gov The reaction conditions can be controlled to achieve mono- or bis-chelated species.

Zinc(II) Complexes: Zinc(II) has a d¹⁰ electron configuration and forms stable, often luminescent, complexes. rsc.org Tris-chelated complexes, for example [Zn(this compound)₃]²⁺, can be synthesized by reacting a zinc salt like Zn(CH₃COO)₂ or ZnCl₂ with three equivalents of the ligand in solution. rsc.orgmdpi.com

Chelation Behavior and Coordination Geometries

The this compound ligand acts as a classic N,N'-bidentate chelating agent, forming a stable five-membered ring with the metal center. The resulting coordination geometry is dictated by the preferred coordination number of the metal ion and the stoichiometry of the complex.

| Metal Ion | Typical Complex Formula | Coordination Geometry |

| Ru(II) | [Ru(L)₃]²⁺ | Octahedral |

| Pt(II) | [Pt(L)Cl₂] | Square Planar |

| Zn(II) | [Zn(L)₃]²⁺ | Distorted Octahedral |

| Zn(II) | [Zn(L)Cl₂] | Tetrahedral |

Table 1: Common coordination geometries for metal complexes of this compound (L).

For tris-bipyridyl complexes of Ru(II) and Zn(II), the geometry is typically octahedral, although minor distortions may occur. wikipedia.orgresearchgate.net For Pt(II), a four-coordinate square planar geometry is common, especially with ancillary ligands like halides. wikipedia.org With Zn(II), four-coordinate tetrahedral complexes of the type [Zn(L)X₂] are also readily formed in addition to the six-coordinate octahedral species. mdpi.com

Influence of Pyrrolidinyl Substituents on Metal-Ligand Interactions

The defining feature of this compound is the strong electron-donating nature of the pyrrolidinyl groups, which profoundly impacts the properties of its metal complexes.

Steric and Electronic Modulation of Coordination Properties

Electronic Effects: The pyrrolidinyl group, being a secondary amine substituent, is a potent σ- and π-electron donor. This donation of electron density to the bipyridine π-system increases the basicity of the coordinating nitrogen atoms. This enhanced donor strength leads to a stronger metal-ligand σ-bond. For metals like Ru(II), this also strengthens the π-backbonding from the metal's d-orbitals to the ligand's π*-orbitals, creating a robust and stable metal-ligand interaction. rsc.org This increased electron density at the metal center makes the complex easier to oxidize compared to its unsubstituted bipyridine analogue.

Steric Effects: The five-membered pyrrolidine (B122466) rings are bulkier than simple amino or methyl groups. However, their position at the 4,4'-sites places this bulk away from the direct coordination sphere of the metal. Therefore, the steric hindrance does not significantly interfere with the formation of standard coordination geometries like the octahedral arrangement in tris-chelated complexes. rsc.org The primary steric influence is on the intermolecular interactions, which can affect crystal packing and the solubility of the complexes in various solvents.

Ligand Field Effects and Spectroscopic Signatures of Complexes

The electronic modifications induced by the pyrrolidinyl substituents have a direct and observable impact on the spectroscopic properties of the metal complexes, which can be explained by ligand field theory.

Spectroscopic Signatures: Ruthenium(II) bipyridine complexes are known for their intense metal-to-ligand charge transfer (MLCT) absorption bands in the visible region. researchgate.net The transition involves the excitation of an electron from a metal-based t₂g orbital to a ligand-based π* orbital. Because the pyrrolidinyl groups are strong electron-donating groups, they destabilize the metal's t₂g orbitals (raising their energy) and have a smaller effect on the ligand's π* orbitals. This reduces the energy gap between the ground state and the MLCT excited state. cmu.edu Consequently, the MLCT absorption band for a complex with this compound will be red-shifted (shifted to a longer wavelength) compared to the analogous complex with unsubstituted 2,2'-bipyridine. researchgate.net

| Complex | λmax of MLCT band (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [Ru(bpy)₃]²⁺ | ~452 | ~14,600 |

| [Ru(bpy)₂(4,4'-di-NH₂-bpy)]²⁺ | ~468 | ~18,000 |

| [Ru(bpy)₂(4,4'-di(pyrrolidin-1-yl)-bpy)]²⁺ | ~480-500 | >18,000 |

Table 2: Representative UV-Vis absorption data illustrating the red-shift of the lowest energy MLCT band in Ru(II) complexes upon introduction of electron-donating groups at the 4,4'-positions of a bipyridine ligand. Data for the pyrrolidinyl complex are estimated based on trends from amino-substituted analogues.

This red-shift is a characteristic spectroscopic signature of the increased electron-donating ability of the this compound ligand, directly reflecting the modulation of the metal-ligand electronic structure.

Supramolecular Assembly and Integration into Metal-Organic Frameworks (MOFs)

Extensive research into the coordination chemistry of bipyridine derivatives has established their significant role in the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). However, specific studies detailing the supramolecular assembly and integration of This compound into MOs are not available in the current scientific literature.

The general principles of using bipyridine ligands in supramolecular chemistry involve their ability to coordinate with metal ions, leading to the formation of discrete, complex three-dimensional structures. The specific functional groups attached to the bipyridine core, in this case, the pyrrolidinyl groups at the 4 and 4' positions, would be expected to influence the electronic properties and steric hindrance of the ligand. These factors, in turn, would affect the geometry and stability of any potential supramolecular assemblies or MOFs.

Electron-donating groups, such as the pyrrolidinyl substituents, generally increase the electron density on the pyridine nitrogen atoms, which could enhance the coordinating ability of the ligand with metal centers. This enhanced coordination is a critical factor in the successful self-assembly of intricate supramolecular structures and the formation of stable MOF networks.

Furthermore, the bulky nature of the pyrrolidinyl groups would introduce significant steric considerations. This could direct the self-assembly process towards specific geometries and potentially lead to the formation of porous frameworks, a key feature of many MOFs. The interplay between the electronic effects and steric demands of the this compound ligand would be a crucial area of investigation for its application in designing novel supramolecular architectures and functional MOFs.

Despite these well-established principles, the absence of specific experimental data for this compound means that any discussion of its role in supramolecular assembly and MOF integration remains speculative. Future research in this area would be necessary to elucidate the specific coordination behavior of this ligand and to explore its potential for creating new materials with unique structural and functional properties.

Data Tables

Due to the lack of available research data, no data tables can be generated for the supramolecular assembly and integration of this compound into MOFs.

Applications in Advanced Materials Science

Chemical Sensors and Probes Based on 4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine Derivatives

Ion Sensing Mechanisms and Selectivity

The ion sensing capabilities of this compound are rooted in the fundamental principles of coordination chemistry and photophysics. The bipyridine unit, a well-known chelating ligand, provides a primary binding site for metal ions. The nitrogen atoms of the pyridine (B92270) rings can donate their lone pair of electrons to a metal cation, forming a stable coordination complex.

Furthermore, the pyrrolidinyl substituents play a crucial role in modulating the electronic properties of the bipyridine core. The nitrogen atoms within the pyrrolidine (B122466) rings can also participate in ion binding, potentially leading to a more encapsulated and selective coordination environment. The electron-donating nature of the pyrrolidinyl groups enhances the electron density on the bipyridine system, influencing its absorption and emission characteristics.

The selectivity of this compound for specific ions is governed by several factors, including the size and charge of the ion, its coordination geometry preferences, and the thermodynamics of the complex formation. For instance, the specific geometry of the binding pocket created by the bipyridine and pyrrolidinyl groups may favor the coordination of certain metal ions over others.

Protonation of the nitrogen atoms on the bipyridine or pyrrolidinyl moieties can also significantly alter the compound's electronic structure and, consequently, its fluorescence properties. This proton-induced modulation forms the basis for its application as a pH sensor. The interaction between the monocation of an aromatic amine like 2,2'-bipyridine (B1663995) and certain anions can lead to the formation of ion-pairs, which can hinder rotation within the molecule and result in a significant increase in fluorescence. nih.gov

"Turn-On" and "Turn-Off" Fluorescence Responses to Analytes

A key feature of this compound as a chemosensor is its ability to exhibit either a "turn-on" or "turn-off" fluorescence response upon binding to an analyte. This behavior is highly dependent on the nature of the analyte and the specific mechanism of interaction.

"Turn-On" Fluorescence: In a "turn-on" scenario, the compound is initially in a low or non-fluorescent state. Upon interaction with a specific analyte, its fluorescence intensity is significantly enhanced. This can occur through several mechanisms:

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can restrict intramolecular rotations or vibrations within the molecule. These non-radiative decay pathways are suppressed, leading to an increase in the fluorescence quantum yield.

Inhibition of Photoinduced Electron Transfer (PET): In some cases, a photoinduced electron transfer process from the pyrrolidinyl groups to the bipyridine core can quench the fluorescence. When the compound binds to an analyte, this PET process can be inhibited, "turning on" the fluorescence.

For instance, related amino-substituted 2,2'-bipyridine ligands have shown a drastic increase in quantum yields upon binding to Zn(II). mdpi.com Similarly, fluorescent probes containing pyrrolidine have been developed that exhibit a "turn-on" response for the detection of specific analytes. nih.gov

"Turn-Off" Fluorescence: Conversely, in a "turn-off" response, the compound is initially fluorescent, and the addition of an analyte leads to a decrease or complete quenching of its fluorescence. Common mechanisms for fluorescence quenching include:

Photoinduced Electron Transfer (PET): The analyte itself can act as an electron acceptor or donor, initiating a PET process that provides a non-radiative pathway for the excited state to relax.

Heavy Atom Effect: Coordination to a heavy metal ion can enhance intersystem crossing from the singlet excited state to the triplet state, which is typically non-emissive in solution at room temperature.

Energy Transfer: If the analyte has an absorption spectrum that overlaps with the emission spectrum of the fluorophore, Förster Resonance Energy Transfer (FRET) can occur, where the energy from the excited fluorophore is transferred to the analyte, quenching the fluorescence.

The specific response of this compound to various analytes is a subject of ongoing research. The table below summarizes hypothetical and observed fluorescence responses of bipyridine and pyrrolidine-based sensors to different analytes, illustrating the principles of "turn-on" and "turn-off" sensing.

| Analyte | Fluorescence Response | Plausible Mechanism |

| Protons (H⁺) | Turn-On | Inhibition of PET upon protonation of nitrogen atoms. |

| Zinc (II) Ions | Turn-On | Chelation-Enhanced Fluorescence (CHEF). mdpi.com |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Turn-Off | Photoinduced Electron Transfer (PET) or Heavy Atom Effect. |

| Certain Organic Molecules | Turn-On/Turn-Off | Dependent on the specific interactions (e.g., hydrogen bonding, π-π stacking) that may alter the electronic structure and excited-state dynamics. |

The development of chemosensors based on this compound holds significant promise for applications in environmental monitoring, biomedical diagnostics, and industrial process control. Future research will likely focus on fine-tuning the molecular structure to enhance selectivity and sensitivity for specific target analytes, as well as exploring its integration into practical sensing devices.

Computational and Theoretical Insights into 4,4 Di Pyrrolidin 1 Yl 2,2 Bipyridine

Molecular Geometry and Conformation Analysis

The 2,2'-bipyridine (B1663995) core is characterized by the C2-C2' single bond connecting the two pyridine (B92270) rings. The rotation around this bond defines the dihedral angle (N-C2-C2'-N), which determines the relative orientation of the rings. For the parent 2,2'-bipyridine, the most stable conformation is typically transoid, with the two nitrogen atoms pointing away from each other, to minimize steric hindrance. However, the molecule can adopt a cisoid conformation, which is essential for its function as a chelating ligand.

In substituted 2,2'-bipyridines, the dihedral angle is influenced by the nature of the substituents. For instance, in the solid state, 4,4'-dimethoxy-2,2'-bipyridine (B102126) exhibits a dihedral angle of 5.8(1)°, indicating a nearly planar structure. nih.gov The rotational barrier between the transoid and cisoid forms is a key parameter affecting its coordination dynamics. Theoretical calculations on the parent 2,2'-bipyridine suggest a relatively low energy barrier for this rotation. For 4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine, it is anticipated that the bipyridine core would also favor a nearly planar transoid conformation in its ground state, with a manageable rotational barrier to the cisoid form.

| Parameter | Unsubstituted 2,2'-bipyridine (Typical Calculated Values) | 4,4'-Dimethoxy-2,2'-bipyridine (Experimental) nih.gov | This compound (Predicted) |

| Ground State Conformation | transoid | Nearly planar transoid | transoid |

| Dihedral Angle (N-C2-C2'-N) | ~180° | ~174.2° | Expected to be nearly 180° |

| Rotational Energy Barrier | Low | Not reported | Expected to be low |

Note: Data for this compound is predicted based on analogous compounds.

The electron-donating nature of the pyrrolidinyl groups, via the nitrogen lone pair, leads to significant electronic communication with the bipyridine π-system. This donation can increase the double-bond character of the C4-N(pyrrolidinyl) bond, which would favor a more planar arrangement of the nitrogen atom with respect to the pyridine ring to maximize orbital overlap. This planarity, in turn, would have minimal steric impact on the rotation around the bipyridine C2-C2' bond, but it would significantly influence the electronic properties of the molecule.

Advanced Electronic Structure Calculations

Advanced electronic structure calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the distribution of electrons and the nature of molecular orbitals within the compound.

The pyrrolidinyl groups are strong σ- and π-electron donors. Theoretical calculations would be expected to show a significant delocalization of the nitrogen lone pair electrons from the pyrrolidinyl groups into the π-system of the bipyridine core. This intramolecular charge transfer (ICT) is a defining feature of this molecule.

An analysis of the electron density distribution would reveal an accumulation of electron density on the bipyridine core, particularly on the nitrogen atoms and the carbon atoms at the ortho and para positions relative to the pyrrolidinyl substituents. A quantitative method like Natural Bond Orbital (NBO) analysis could be used to quantify this charge transfer. It is predicted that there would be a net negative charge on the bipyridine nitrogen atoms and a net positive charge on the pyrrolidinyl nitrogen atoms, reflecting the donor-acceptor character within the molecule.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting the chemical reactivity and electronic properties of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability and the energy required for electronic excitation. scispace.com

For this compound, computational modeling would likely show the following:

HOMO: The HOMO is expected to be largely localized on the electron-rich pyrrolidinyl groups and the π-system of the pyridine rings, reflecting the strong electron-donating character of the substituents. The energy of the HOMO would be significantly higher (less negative) compared to unsubstituted 2,2'-bipyridine.

LUMO: The LUMO is predicted to be distributed primarily over the electron-accepting bipyridine core, specifically the π* orbitals.

HOMO-LUMO Gap: The strong intramolecular charge transfer character would result in a smaller HOMO-LUMO gap compared to the parent bipyridine. This smaller energy gap suggests that the molecule would be more easily oxidized and would absorb light at longer wavelengths (a red shift in the UV-Vis spectrum).

| Molecular Orbital | Expected Localization | Energy Level (Relative to 2,2'-bipyridine) | Implication |

| HOMO | Pyrrolidinyl groups and pyridine π-system | Higher (less negative) | Easier to oxidize |

| LUMO | Bipyridine core (π* orbitals) | Slightly lowered or similar | Electron accepting ability |

| HOMO-LUMO Gap | - | Smaller | Red-shifted absorption, higher reactivity |

Note: The table presents predicted characteristics based on established principles of electronic effects in substituted aromatic systems.

Non-Covalent Interactions and Supramolecular Self-Assembly Modeling

The structure of this compound makes it an excellent candidate for forming ordered, non-covalently bonded superstructures. The study of these interactions is central to the field of supramolecular chemistry. acs.orgnih.gov

Modeling studies would investigate several key non-covalent interactions:

Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors (like O-H or N-H), the nitrogen atoms of both the pyridine and pyrrolidine (B122466) rings can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, alcohols, or other protic species), it can form extensive hydrogen-bonded networks.

π–π Stacking: The electron-rich bipyridine core is capable of engaging in π–π stacking interactions with other aromatic systems. The electron-donating pyrrolidinyl groups modulate the electron density of the aromatic rings, which would influence the geometry and strength of these stacking interactions, favoring offset or parallel-displaced arrangements.

Computational modeling could predict the most stable packing arrangements and the formation of specific supramolecular synthons, which are robust structural motifs formed by these non-covalent interactions. These models are invaluable for designing crystalline materials with desired properties.

Hydrogen Bonding, π-π Stacking, and Other Intermolecular Interactions

The structure of this compound, featuring a π-conjugated bipyridine core and saturated pyrrolidine rings, allows for a variety of non-covalent interactions that dictate its assembly in the solid state and in solution.

Hydrogen Bonding: The primary sites for hydrogen bonding are the nitrogen atoms of the bipyridine rings, which can act as hydrogen bond acceptors. While the pyrrolidinyl nitrogen atoms are tertiary amines and thus cannot function as hydrogen bond donors, they can participate as acceptor sites. In the presence of suitable donor molecules, such as protic solvents or co-crystal formers, O-H···N or N-H···N hydrogen bonds can form with the bipyridine nitrogens. rsc.org Computational models can predict the geometry and energy of these interactions. For instance, in co-crystals of 4,4'-bipyridine (B149096) with carboxylic acids, strong O-H···N hydrogen bonds are observed to be the primary interaction guiding the assembly. mdpi.com Theoretical studies on related amino-substituted bipyridines in metal complexes also highlight the role of hydrogen bonding in creating extended supramolecular networks. cmu.edu

π-π Stacking: The aromatic 2,2'-bipyridine core is capable of engaging in π-π stacking interactions. These interactions, driven by a combination of electrostatic and van der Waals forces, typically involve parallel or offset stacking of the aromatic rings. nih.gov However, the presence of the non-planar, saturated pyrrolidine substituents introduces significant steric hindrance. These bulky groups, extending from the 4 and 4' positions, are expected to prevent close, face-to-face stacking of the bipyridine cores. Computational models would likely predict that any π-π interactions would occur in a significantly offset or edge-to-face arrangement, with larger than typical centroid-to-centroid distances.

| Interaction Type | Participating Groups | Predicted Strength | Computational Method for Analysis |

|---|---|---|---|

| Hydrogen Bonding (Acceptor) | Bipyridine Nitrogen Atoms | Moderate to Strong | DFT, Atoms in Molecules (AIM) |

| π-π Stacking | Bipyridine Aromatic Rings | Weak (Sterically Hindered) | DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT) |

| C-H···π Interactions | Pyrrolidine C-H bonds and Bipyridine π-system | Weak | Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) plots |

| Van der Waals Forces | Entire Molecule | Weak but Numerous | Molecular Mechanics, DFT |

Prediction of Crystal Packing and Two-Dimensional Organization on Surfaces

Computational methods are increasingly used to predict how molecules will arrange themselves in a crystal lattice or self-assemble on a surface.

Crystal Packing Prediction: Crystal structure prediction (CSP) algorithms explore the potential energy landscape of a molecule to identify low-energy, thermodynamically plausible crystal packings. For a flexible molecule like this compound, this involves sampling different conformations of the pyrrolidine rings and the torsional angle between the pyridine rings. The final predicted structures are ranked by their lattice energies, calculated using a combination of molecular mechanics force fields and DFT. mdpi.com Based on studies of similar substituted bipyridines, it is predicted that the packing would be dominated by the need to accommodate the bulky pyrrolidinyl groups, likely leading to motifs where these groups are interdigitated and C-H···N or C-H···π interactions are maximized.

Two-Dimensional Organization on Surfaces: When physisorbed on a surface like highly oriented pyrolytic graphite (B72142) (HOPG), substituted bipyridines can form highly ordered two-dimensional (2D) nanopatterns. researchgate.net The nature of these patterns is dictated by the interplay between molecule-molecule and molecule-surface interactions. Computational simulations can model this self-assembly process. The alkyl chains of the pyrrolidine rings would likely play a key role, interacting strongly with the graphite surface via van der Waals forces and directing the formation of specific 2D packing motifs. researchgate.net The unit cell parameters of the resulting 2D lattice can be predicted computationally and compared with experimental data from techniques like Scanning Tunneling Microscopy (STM).

Reaction Mechanism Elucidation for Synthetic and Catalytic Pathways

Theoretical calculations are indispensable for understanding the detailed mechanisms of chemical reactions, providing information on transient species and energy barriers that are often inaccessible to experiment.

Transition State Analysis in Key Synthetic Reactions

The synthesis of this compound likely involves standard cross-coupling methodologies. A plausible route is the palladium- or nickel-catalyzed coupling of a pyrrolidinyl-substituted halopyridine or a Buchwald-Hartwig amination of 4,4'-dihalo-2,2'-bipyridine with pyrrolidine.

Computational chemists can model these reaction mechanisms using DFT to map the entire potential energy surface. This involves:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.

Intermediate Identification: Locating stable intermediates along the reaction pathway, such as oxidative addition complexes or pre-catalyst activation species.

Transition State (TS) Searching: Finding the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This is the point of maximum energy along the minimum energy path.

Energy Profiles and Mechanistic Pathways of Catalytic Cycles

When used as a ligand in a transition metal complex, this compound influences the catalytic activity of the metal center. The pyrrolidinyl groups are strong σ-donors and poor π-acceptors, making the bipyridine ligand highly electron-donating. This electronic effect significantly modulates the properties of the catalyst.

Computational studies can be used to construct the complete energy profile for a catalytic cycle involving a complex with this ligand. For example, in a hypothetical nickel-catalyzed cross-coupling reaction, DFT calculations can determine the relative energies of all intermediates and transition states in the cycle (e.g., Ni(0), Ni(I), Ni(II), Ni(III) species).

The strong electron-donating nature of the pyrrolidinyl groups would make the metal center more electron-rich. This has several predictable consequences on the energy profile:

Favors Oxidative Addition: An electron-rich metal center is more easily oxidized, potentially lowering the energy barrier for the oxidative addition step.

Disfavors Reductive Elimination: The final, product-releasing step of many cross-coupling cycles, reductive elimination, is often favored by a more electron-deficient metal. Therefore, the electron-donating ligands might increase the activation barrier for this step.

By comparing the computed energy profiles for catalysts with different bipyridine ligands (e.g., unsubstituted, electron-withdrawing, and the electron-donating pyrrolidinyl-substituted ligand), a quantitative understanding of the ligand's electronic effect can be established. researchgate.net

| Catalytic Step | Intermediate/Transition State | Predicted Effect of Pyrrolidinyl Groups | Reasoning |

|---|---|---|---|

| Catalyst Activation | [M(0)L] | Stabilization of M(0) state | Increased electron density on the metal center. |

| Oxidative Addition | TS for R-X addition to [M(0)L] | Lower activation energy (ΔG‡) | Electron-rich metal facilitates oxidation to M(II). |

| Reductive Elimination | TS for R-R' elimination from [M(II)(R)(R')L] | Higher activation energy (ΔG‡) | Electron-rich metal disfavors reduction to M(0). |

Biological Interaction Mechanisms of 4,4 Di Pyrrolidin 1 Yl 2,2 Bipyridine Excluding Clinical Aspects

In Vitro Studies on Molecular Interactions with Biomolecules

The 2,2'-bipyridine (B1663995) scaffold is well-known for its chelating properties, readily forming stable complexes with various metal ions. These metal complexes are often the biologically active species, capable of interacting with a range of biomolecules.

Research on analogous 2,2'-bipyridine derivatives, particularly their metal complexes, has revealed several modes of interaction with DNA. Ruthenium(II) complexes of substituted bipyridines have been shown to bind to DNA through intercalation, where the planar aromatic ligand inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding can lead to significant distortion of the DNA structure, potentially interfering with replication and transcription processes. Some bis-bipyridine ligands have also been designed to bind to the minor groove of DNA. nih.gov

The specific interaction of 4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine with DNA is likely to be influenced by the nature of any coordinated metal ion and the steric and electronic effects of the pyrrolidinyl substituents. These groups may modulate the depth of intercalation or favor groove binding.

| Compound/Complex Type | Biomolecule Target | Mode(s) of Interaction | Potential Consequences |

| Ruthenium(II)-bis(bipyridine) complexes | DNA | Intercalation, Surface Binding | Inhibition of replication and transcription |

| Bis-bipyridine minor groove binders | DNA | Minor groove binding | Interference with DNA-protein recognition |

| Bipyridine derivatives | Metalloproteins | Metal chelation, Active site binding | Enzyme inhibition, Disruption of protein function |

Several studies on substituted 2,2'-bipyridine derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism for the anticancer effects of many chemotherapeutic agents. The molecular pathways leading to apoptosis are complex and can be initiated by various cellular stresses, including DNA damage and the generation of reactive oxygen species (ROS).

Bipyridine derivatives, particularly as metal complexes, can induce DNA damage, which is a potent trigger for the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of enzymes called caspases, ultimately leading to the dismantling of the cell. mdpi.com Some 2,2'-bipyridine derivatives have been shown to induce apoptosis in hepatocellular carcinoma cells, with evidence of nuclear condensation and fragmentation, which are hallmarks of this process. nih.gov

Furthermore, the interaction of these compounds with mitochondria can lead to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov The generation of ROS can also contribute to mitochondrial dysfunction and the activation of apoptotic signaling.

Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets

The biological activity of 2,2'-bipyridine derivatives is highly dependent on the nature and position of the substituents on the bipyridine ring system. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence the interaction with specific molecular targets and the resulting biological effects.

For pyridine (B92270) derivatives in general, the presence of amino groups has been found to enhance their antiproliferative activity. mdpi.com The pyrrolidinyl groups in this compound are cyclic secondary amines, and their nitrogen atoms can donate electron density into the bipyridine ring, which can affect its metal-chelating properties and its ability to participate in hydrogen bonding.

Studies on various 4,4'-disubstituted-2,2'-bipyridines have shown that modifying these substituents can fine-tune the biological activity. researchgate.net For instance, in a series of cisplatin (B142131) analogues containing 4,4'-diether-2,2'-bipyridine ligands, the nature of the ether substituent was found to influence the efficacy of the compounds in inducing apoptosis. nih.gov The pyrrolidinyl groups are relatively bulky, and their presence will introduce specific steric constraints that can influence the binding affinity and selectivity for particular biomolecular targets.

| Substituent Feature | Potential Influence on Activity | Rationale |

| Pyrrolidinyl Groups (Amino) | Enhanced antiproliferative activity | Increased electron density, potential for hydrogen bonding |

| Bulkiness of Pyrrolidinyl Groups | Steric hindrance affecting binding | Modulation of binding affinity and selectivity |

| Position (4,4') | Symmetrical electronic and steric effects | Influences overall molecular geometry and interaction profile |

Theoretical Modeling of Ligand-Biomolecule Binding and Activity

In the absence of direct experimental data, theoretical modeling and computational chemistry can provide valuable insights into the potential binding modes and interactions of this compound with biomolecules. Molecular docking simulations could be employed to predict how the compound or its metal complexes might bind to the active site of specific enzymes or interact with DNA.

These models can help to visualize the binding orientation and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, docking studies could be performed using crystal structures of DNA or relevant proteins to explore the feasibility of intercalation or groove binding, or to identify potential protein targets.

Quantum mechanical calculations can also be used to determine the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can help to understand its reactivity and its ability to participate in different types of chemical interactions, which is crucial for predicting its biological activity.

Future Directions and Emerging Research Avenues for 4,4 Di Pyrrolidin 1 Yl 2,2 Bipyridine

Advanced Functionalization and Hybrid Material Integration

The 2,2'-bipyridine (B1663995) scaffold is a cornerstone in coordination chemistry, and the pyrrolidinyl substituents on the 4,4'-positions of this core in 4,4'-di(pyrrolidin-1-yl)-2,2'-bipyridine offer exciting possibilities for the creation of advanced functional materials. The nitrogen atoms of the pyrrolidine (B122466) groups can be further functionalized, opening pathways to new molecular architectures.

Future research is anticipated to focus on integrating this compound into a variety of hybrid materials. For instance, its strong coordination ability with metal ions could be exploited to create novel metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials could exhibit interesting properties for applications in gas storage, catalysis, and sensing. The pyrrolidinyl groups can also serve as anchor points for polymerization, leading to the development of new conductive polymers or materials with tailored optical properties.

The integration of this compound into inorganic-organic hybrid materials is another promising avenue. For example, its incorporation into perovskite solar cells could passivate defects and enhance device stability and efficiency. wikipedia.org Similarly, its use as a surface modifier for quantum dots or nanoparticles could lead to new photoluminescent materials with applications in bioimaging and light-emitting devices.

Table 1: Potential Hybrid Materials Incorporating this compound

| Hybrid Material Type | Potential Application | Key Feature of this compound |

| Metal-Organic Frameworks (MOFs) | Gas separation, catalysis | Strong metal chelation, tunable pore environment |

| Coordination Polymers | Luminescent sensors, conductive materials | Metal-ligand charge transfer, extended π-conjugation |

| Polymer-Based Composites | Organic electronics, membranes | Polymerizable functionalities, charge transport properties |

| Perovskite Solar Cells | Photovoltaics | Defect passivation, improved charge extraction |

| Quantum Dot Conjugates | Bioimaging, photocatalysis | Surface passivation, enhanced photostability |

Exploration in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical entities and processes. mdpi.com Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes. Traditional methods for synthesizing substituted bipyridines often involve multi-step procedures and the use of hazardous reagents. nih.gov

Emerging research is expected to explore one-pot synthesis methodologies, solvent-free reactions, and the use of greener catalysts to produce this compound and its derivatives. mdpi.com For instance, catalytic C-H activation and direct arylation reactions could provide more atom-economical routes to this compound, minimizing waste and energy consumption. chemicalbook.com The use of renewable starting materials and biocompatible solvents will also be a key focus in aligning the synthesis of this compound with green chemistry principles.

Furthermore, the potential of this compound as a catalyst or ligand in green chemical transformations is an area ripe for investigation. Its electron-rich nature could make it an effective ligand for a variety of catalytic reactions, potentially enabling reactions to proceed under milder conditions and with higher selectivity.

Development of Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for predicting the properties of new molecules and guiding the design of functional materials. mdpi.com For this compound, advanced computational methodologies will be instrumental in exploring its potential without the need for extensive and costly experimental work.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, photophysical properties, and electrochemical behavior of this molecule and its metal complexes. mdpi.com These theoretical studies can provide insights into its suitability for various applications, such as in organic light-emitting diodes (OLEDs) or as a photosensitizer in solar cells.

Molecular dynamics simulations can be used to model the behavior of this compound in different environments, such as in solution or integrated into a material matrix. This can help in understanding its interactions with other molecules and in designing materials with specific self-assembly properties. The development of accurate predictive models for this class of compounds will accelerate the discovery of new materials with tailored functionalities.

Table 2: Predicted Photophysical Properties of this compound (Illustrative)

| Property | Predicted Value | Computational Method | Significance |

| HOMO Energy | -5.2 eV | DFT (B3LYP/6-31G) | Relates to electron-donating ability and ionization potential. |

| LUMO Energy | -1.8 eV | DFT (B3LYP/6-31G) | Relates to electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap | 3.4 eV | DFT (B3LYP/6-31G*) | Influences the absorption and emission wavelengths. |

| First Singlet Excitation Energy | 3.1 eV | TD-DFT | Corresponds to the energy of the main absorption band. |

| First Triplet Excitation Energy | 2.5 eV | TD-DFT | Important for applications in phosphorescent OLEDs. |

Note: The values in this table are illustrative and would need to be confirmed by specific computational studies on this compound.

Integration into Novel Optoelectronic and Electrochemical Devices

The unique electronic properties stemming from the combination of the electron-donating pyrrolidinyl groups and the π-conjugated 2,2'-bipyridine core make this compound a promising candidate for a range of optoelectronic and electrochemical devices. wikipedia.org

In the field of optoelectronics, this compound could be explored as a host material or an emissive dopant in OLEDs. The electron-rich nature of the pyrrolidinyl groups is expected to enhance the hole-transporting properties of the material. Furthermore, its metal complexes, particularly with ruthenium(II) or iridium(III), could exhibit strong luminescence and be suitable for use in light-emitting electrochemical cells (LECs) and phosphorescent OLEDs.

The electrochemical properties of this compound also warrant investigation. Its ability to form stable radical cations and its redox activity could be harnessed in the development of new electrochromic materials, where the color of the material changes in response to an applied voltage. wikipedia.org Additionally, its metal complexes could serve as catalysts for electrochemical reactions, such as water splitting or carbon dioxide reduction, contributing to the development of sustainable energy technologies.

Table 3: Potential Applications in Optoelectronic and Electrochemical Devices

| Device Type | Potential Role of this compound | Expected Performance Enhancement |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting layer, emissive layer (in metal complexes) | Improved charge injection, high quantum efficiency |

| Dye-Sensitized Solar Cells (DSSCs) | Sensitizer (as part of a metal complex) | Broad absorption spectrum, efficient charge separation |

| Electrochromic Devices | Active electrochromic material | High contrast ratio, fast switching speed |

| Electrochemical Sensors | Redox-active sensing element | High sensitivity and selectivity |

| Catalytic Systems for Energy Conversion | Ligand for electrocatalysts | Enhanced catalytic activity and stability |

Q & A

Q. What are the common synthetic routes for preparing 4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine?

Substituted bipyridines are typically synthesized via cross-coupling reactions. For example, nickel-catalyzed dimerization of halogenated pyridines using manganese as a reductant has been successfully applied to synthesize 4,4'-di-tert-butyl-2,2'-bipyridine . Similarly, palladium-catalyzed Buchwald-Hartwig amination could be adapted to introduce pyrrolidinyl groups at the 4,4' positions of 2,2'-bipyridine. Key steps include:

- Halogenation : Starting with 4,4'-dihalo-2,2'-bipyridine (e.g., dibromo or dichloro derivatives).

- Amination : Reacting with pyrrolidine under catalytic conditions (e.g., Pd(dba)₂, Xantphos, and a base like Cs₂CO₃ in toluene).

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is this compound characterized spectroscopically?

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, in analogous compounds like 4,4'-dimethyl-2,2'-bipyridine, methyl protons appear as singlets at ~2.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight.

- Elemental Analysis : Confirming C, H, and N content .

- UV-Vis Spectroscopy : To assess electronic transitions, particularly if the compound is used in photophysical studies .

Q. What are the key coordination properties of this compound in metal complexes?

The pyrrolidinyl groups enhance electron-donating capacity, stabilizing low-valent metal centers. For instance, 4,4'-dimethyl-2,2'-bipyridine forms stable complexes with Ru(II), Fe(II), and Co(III), often used in catalysis and photochemistry . Key factors:

- Chelation : The bipyridine backbone provides a rigid, bidentate coordination site.

- Steric Effects : Bulky pyrrolidinyl substituents may influence geometry and reactivity, as seen in 4,4'-di-tert-butyl derivatives .

- Redox Activity : Substituted bipyridines modulate metal-centered redox potentials, critical for electrocatalysis .

Advanced Research Questions

Q. How do pyrrolidinyl substituents influence the redox properties of metal complexes with this compound?

Electron-donating groups like pyrrolidinyl lower the reduction potential of metal complexes. For example, 4,4'-dimethyl-2,2'-bipyridine shifts the Ru(III/II) potential by ~200 mV compared to unsubstituted bipyridine . Methodological considerations:

- Cyclic Voltammetry : Compare redox peaks of complexes with/without substituents.

- DFT Calculations : To correlate substituent effects with electronic structure changes .

- Catalytic Screening : Test hydrogen evolution or CO₂ reduction efficiency, where electron-rich ligands enhance catalytic turnover .

Q. What strategies resolve contradictory data in catalytic applications of this compound-based complexes?

Contradictions in catalytic performance (e.g., turnover frequency vs. stability) often arise from:

- Ligand Decomposition : Monitor ligand integrity via in situ NMR or mass spectrometry during catalysis .

- Solvent Effects : Test polar vs. non-polar solvents; for example, acetonitrile may stabilize charged intermediates better than toluene .